

# The Structural Biology of BLT2 Receptor Interaction: A Technical Guide

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## Compound of Interest

Compound Name: BLT2 probe 1

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that has emerged as a critical player in a multitude of physiological and pathological processes.<sup>[1][2]</sup> Initially identified as a low-affinity receptor for the potent inflammatory mediator leukotriene B4 (LTB4), subsequent research has revealed its high-affinity interaction with 12(S)-hydroxyheptadecatrienoic acid (12-HHT).<sup>[3][4]</sup> This dual ligand specificity, coupled with its widespread tissue distribution, positions BLT2 as a key regulator of inflammation, cancer progression, and wound healing.<sup>[5]</sup>

This technical guide provides a comprehensive overview of the structural biology of the BLT2 receptor and its interactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate this important therapeutic target. We will delve into the receptor's structure, ligand binding characteristics, and downstream signaling pathways, presenting quantitative data in a clear, tabular format and outlining key experimental protocols.

## BLT2 Receptor: Structure and Ligand Recognition

The human BLT2 receptor is encoded by the LTB4R2 gene and exists in two isoforms: a short form (hSFBLT2) and a long form (hLFBLT2) of 389 amino acids, which has an additional 31 amino acids at the N-terminus. It shares approximately 45% amino acid identity with the high-

affinity LTB4 receptor, BLT1. While a definitive crystal or cryo-EM structure of BLT2 has yet to be determined, homology modeling based on the structure of BLT1 has provided valuable insights into its three-dimensional architecture and ligand binding pocket.

## Ligand Binding and Affinity

BLT2 exhibits a promiscuous ligand binding profile. While it binds LTB4 with a lower affinity than BLT1, it is the high-affinity receptor for 12-HHT. A synthetic agonist, CAY10583, has also been developed and is widely used in research to probe BLT2 function.

Ligand	Receptor	Binding Affinity (Kd/Ki)	Cell Type/System	Reference
LTB4	Human BLT2	~23 nM (Kd)	HEK293 cells	
LTB4	Human BLT1	~1.1 nM (Kd)	-	
LTB4	Human BLT2	20 nM (Kd)	HEK cells	
AC-1074	Human BLT2	132 nM (Ki)	CHO-BLT2 cell membranes	

## Key Residues in Ligand Recognition and Receptor Activation

Site-directed mutagenesis studies, coupled with computational modeling, have identified several key amino acid residues within the transmembrane (TM) domains of BLT2 that are crucial for ligand binding and receptor activation.

Residue	Location	Role	Reference
Tyr271 (6.51)	TM6	Key trigger for receptor activation	
Asn275 (6.55)	TM6	Weak activation trigger	

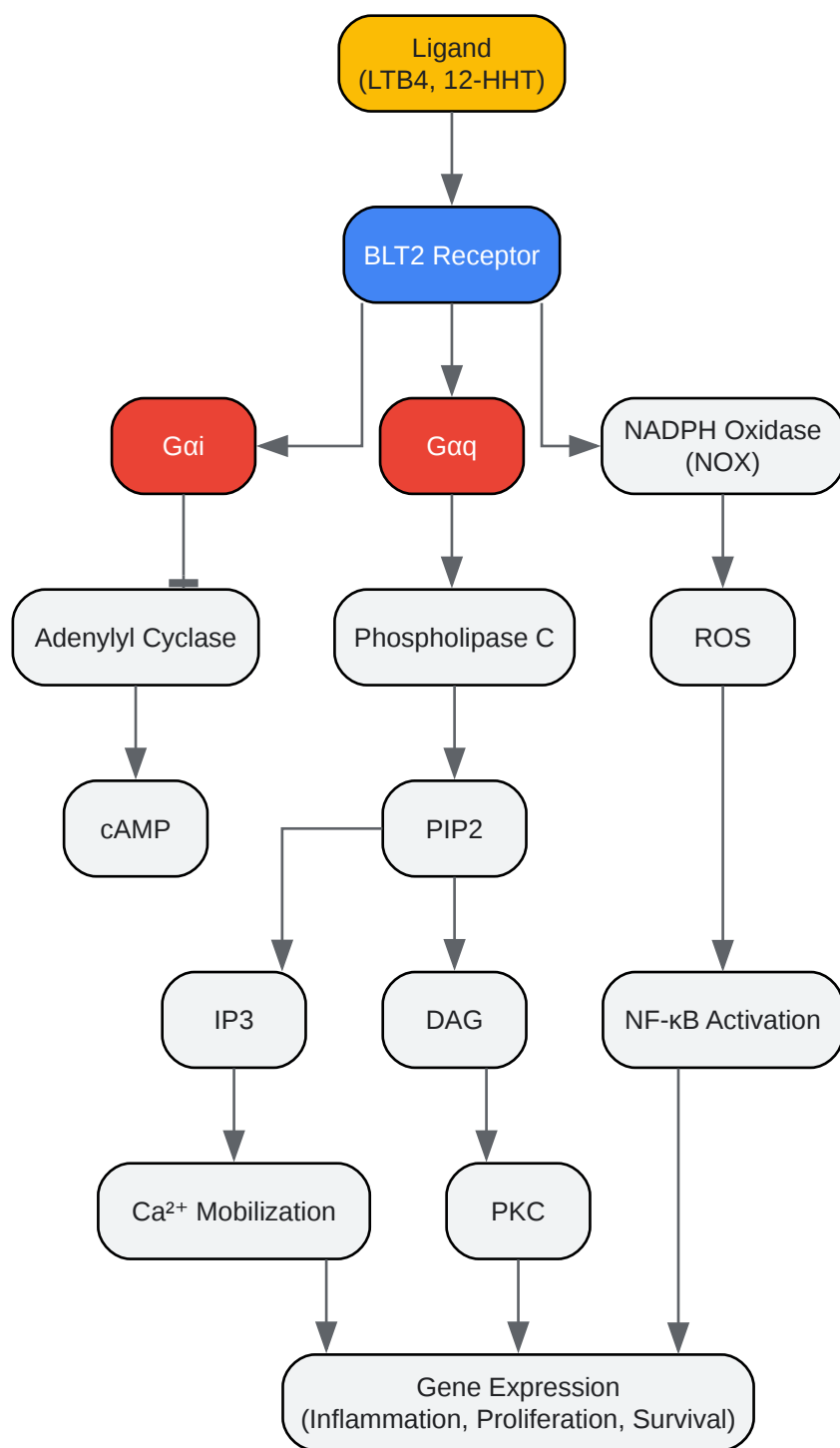
## BLT2 Receptor Signaling Pathways

Upon ligand binding, the BLT2 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. BLT2 primarily couples to G $\alpha$ i and G $\alpha$ q proteins, initiating a cascade of downstream signaling events.

## G Protein Coupling and Downstream Effectors

Activation of G $\alpha$ i inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, G $\alpha$ q activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

A prominent signaling axis involves the production of reactive oxygen species (ROS) through NADPH oxidases (NOX), which in turn activates the transcription factor nuclear factor-kappa B (NF- $\kappa$ B). This pathway is implicated in the pro-tumorigenic roles of BLT2.



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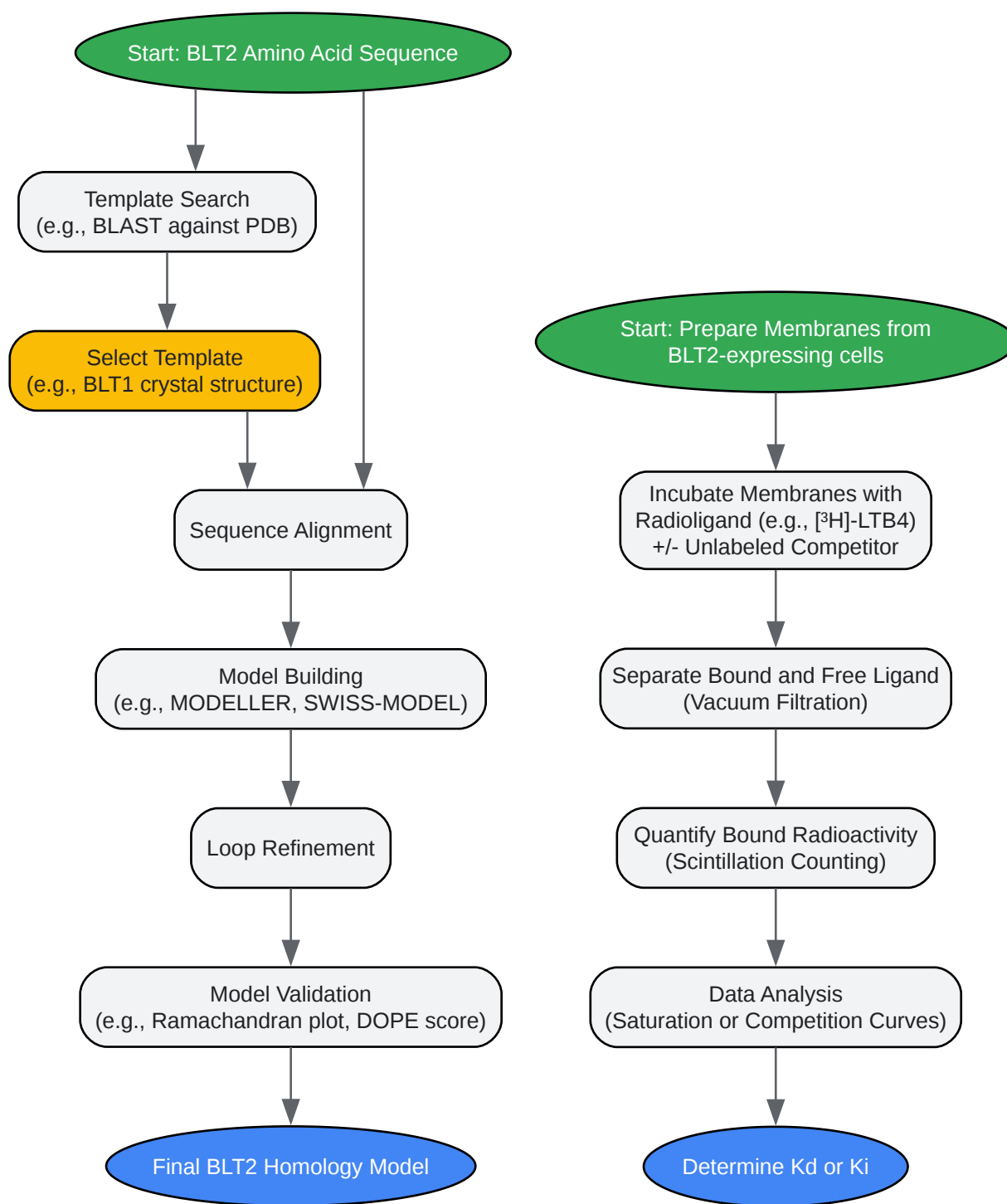
### BLT2 Receptor Signaling Pathways

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structural biology and function of the BLT2 receptor.

## Homology Modeling of BLT2

As no experimental structure of BLT2 is available, homology modeling is a crucial technique to predict its 3D structure.



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